Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride
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Overview
Description
Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the ester linkage between isobutyric acid and 4-piperidinocyclohexyl, with the addition of a hydrochloride group enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride typically involves the esterification of isobutyric acid with 4-piperidinocyclohexanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active components that exert biological effects. The hydrochloride group enhances the compound’s solubility, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Isobutyric acid, 4-piperidinocyclohexyl ester
- Isobutyric acid, 4-piperidinocyclohexyl amide
- Isobutyric acid, 4-piperidinocyclohexyl ether
Uniqueness
Isobutyric acid, 4-piperidinocyclohexyl ester, hydrochloride is unique due to the presence of the hydrochloride group, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Properties
CAS No. |
1532-01-0 |
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Molecular Formula |
C15H28ClNO2 |
Molecular Weight |
289.84 g/mol |
IUPAC Name |
(4-piperidin-1-ium-1-ylcyclohexyl) 2-methylpropanoate;chloride |
InChI |
InChI=1S/C15H27NO2.ClH/c1-12(2)15(17)18-14-8-6-13(7-9-14)16-10-4-3-5-11-16;/h12-14H,3-11H2,1-2H3;1H |
InChI Key |
MMGAXWAZJLRZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1CCC(CC1)[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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